Tert-butyl 1,5-diazocane-1-carboxylate
Overview
Description
Tert-butyl 1,5-diazocane-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 heterocyclic carboxylates . This compound is characterized by its tert-butyl group attached to a 1,5-diazocane ring , which is a saturated six-membered ring containing two nitrogen atoms.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the acylation of 1,5-diazocane with tert-butyl chloroformate under basic conditions.
Another method involves the reaction of 1,5-diazocane with tert-butyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods:
Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield.
The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives .
Substitution: Substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction reactions typically employ lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution reactions may use nucleophiles such as amines or alcohols in the presence of a catalyst .
Major Products Formed:
Oxidation products include carboxylic acids and ketones .
Reduction products include amines and alcohols .
Substitution products can vary widely depending on the nucleophile used.
Chemistry:
The compound is used as a synthetic intermediate in the preparation of more complex molecules.
It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology:
Research has explored its potential as a biomarker for certain diseases.
It has been investigated for its antimicrobial properties .
Medicine:
The compound is being studied for its anticancer properties .
It has shown promise in drug delivery systems due to its biocompatibility .
Industry:
It is used in the manufacture of polymers and plastics .
The compound is also employed in the production of dyes and pigments .
Mechanism of Action
The exact mechanism by which tert-butyl 1,5-diazocane-1-carboxylate exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways within cells. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
1,5-Diazocane: : Lacks the tert-butyl group, making it less bulky and less reactive.
Tert-butyl 1,4-diazocane-1-carboxylate: : Similar structure but with a different ring size, affecting its reactivity and applications.
Tert-butyl 1,3-diazocane-1-carboxylate: : Another structural isomer with different chemical properties.
Uniqueness:
Tert-butyl 1,5-diazocane-1-carboxylate: is unique due to its specific structural features , which confer distinct chemical and biological properties compared to its isomers and related compounds.
. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
tert-butyl 1,5-diazocane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKUMLHCFYSTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467977 | |
Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223797-64-6 | |
Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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